molecular formula C20H15BrFN3O4 B2508081 Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 941915-87-3

Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2508081
CAS RN: 941915-87-3
M. Wt: 460.259
InChI Key: UGBCNNRXWOWMRL-UHFFFAOYSA-N
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Description

The compound "Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate" is a complex organic molecule that likely contains a pyridazine ring, a common feature in many pharmaceuticals and organic materials. The presence of substituents such as a bromobenzamido group and a fluorophenyl group suggests that the compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that can include condensation, cyclization, and substitution reactions. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved the reaction of a bromophenyl-substituted cyclohexenone with ammonium acetate in glacial acetic acid . This suggests that the synthesis of the compound might also involve similar strategies, such as the use of ammonium acetate and acetic acid as reagents and solvents.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction (XRD). For instance, the crystal structure of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was determined by XRD, which provided insights into the conformation of the molecule . This implies that the molecular structure of "Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate" could also be elucidated using XRD to reveal its conformation and possible intermolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were used to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . This indicates that the compound may also participate in reactions with active methylene reagents to form a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using a range of analytical techniques. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by FT-IR, NMR, UV-Vis, and mass spectrometry, and its properties were evaluated by quantum chemical calculations . This suggests that a similar approach could be used to characterize the physical and chemical properties of "Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate," including its reactivity and stability.

Scientific Research Applications

Heterocyclic Compound Synthesis and Anticancer Activity

Heterocyclic compounds, due to their diverse structural features and biological activities, have been a focal point in the synthesis of new pharmaceuticals. For instance, the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has been explored. These compounds were evaluated for their anticancer activity against colon HCT-116 human cancer cell line, with several showing potent activity (Abdel-Motaal, Asem, & Alanzy, 2020). This research underscores the potential of heterocyclic compounds in developing anticancer agents, suggesting that compounds like Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate could have similar applications.

Antimicrobial and Antioxidant Properties

The exploration of heterocyclic compounds extends to their antimicrobial and antioxidant properties. For example, the synthesis and pharmacological screening of 3, 4-Dihydropyrimidin-2-one derivatives revealed significant antimicrobial activity against various bacterial and fungal species, as well as notable antioxidant properties (Dey et al., 2022). These findings suggest that structurally similar compounds could be valuable in the search for new antimicrobial and antioxidant agents, highlighting a potential research application for Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate in this domain.

Fluorinated Compounds and Enhanced Biological Activity

The introduction of fluorine atoms into organic molecules is a common strategy to enhance their biological activity, owing to fluorine's unique properties. Research into fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs, with some compounds exhibiting significant activity against selected bacterial and fungal strains (Desai, Joshi, & Rajpara, 2013). This suggests that the fluorine atom in Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate could similarly contribute to enhanced biological activity, indicating a valuable avenue for research into its potential applications.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, compounds containing bromine can sometimes be hazardous due to the potential for bromine to be released as a gas .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

ethyl 4-[(3-bromobenzoyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O4/c1-2-29-20(28)18-16(23-19(27)12-4-3-5-13(21)10-12)11-17(26)25(24-18)15-8-6-14(22)7-9-15/h3-11H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBCNNRXWOWMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-bromobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

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